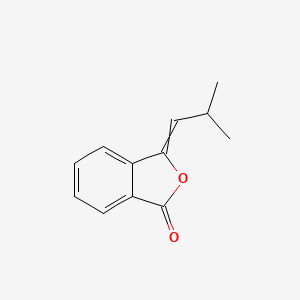

(E)-3-Isobutylidenephthalide

Description

Natural Occurrence and Botanical Sources

(E)-3-Isobutylidenephthalide, along with other phthalides, is predominantly found within the plant family Apiaceae . usda.gov This family, also known as Umbelliferae, comprises a wide variety of aromatic plants, many of which have a long history of use in traditional medicine and as culinary herbs. The presence of phthalides contributes to the characteristic aroma of many plants in this family. usda.gov

Several species within the Apiaceae family have been identified as significant natural sources of this compound. Research has consistently detected its presence in the following plants:

Ligusticum chuanxiong (Chuanxiong): This perennial plant, native to China, is a well-documented source of this compound. mdpi.comresearchgate.net Studies utilizing gas chromatography-mass spectrometry (GC-MS) have identified it as one of the volatile components in the rhizome of L. chuanxiong. mdpi.comresearchgate.net

Angelica sinensis (Dong Quai): Commonly known as Dong Quai, the root of this plant is widely used in traditional Chinese medicine. nih.gov Analysis of its chemical constituents has revealed the presence of various phthalides, including the (E)-3-isobutylidene isomer. nih.govresearchgate.net

Cnidium officinale (Japanese Chuanxiong): Closely related to Ligusticum chuanxiong, the rhizome of Cnidium officinale is also a recognized source of this compound. mdpi.comkoreascience.kr Comparative studies of the volatile compositions of these related herbs have confirmed its presence in C. officinale. mdpi.com

| Plant Species | Family | Common Name |

| Ligusticum chuanxiong | Apiaceae | Chuanxiong |

| Angelica sinensis | Apiaceae | Dong Quai |

| Cnidium officinale | Apiaceae | Japanese Chuanxiong |

Advanced Isolation Techniques for Phthalides

The isolation of this compound from its natural botanical sources involves a multi-step process that typically begins with extraction followed by chromatographic separation for purification.

Organic solvent extraction is a primary method used to isolate phthalides from plant material. nih.gov This technique involves the use of a solvent to dissolve the target compounds from the solid plant matrix. epa.gov The choice of solvent is crucial and often depends on the polarity of the target compounds. For phthalides, various organic solvents can be employed. mdpi.com The process generally involves soaking the dried and powdered plant material (such as the rhizomes of L. chuanxiong or C. officinale) in the chosen solvent. nih.gov Following extraction, the solvent is typically removed by evaporation to yield a crude extract containing a mixture of compounds. epa.gov

Common organic solvents used for the extraction of compounds from the Apiaceae family include ethanol (B145695), methanol, and acetone. mdpi.com The selection of the solvent system can be optimized to enhance the extraction efficiency of specific phthalides.

Following extraction, the crude extract undergoes further purification using chromatographic techniques to isolate this compound from other co-extracted compounds. edqm.eu

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of individual components in a mixture. nih.govinternationaloliveoil.orgaelsindia.com In the context of phthalide (B148349) isolation, reverse-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. nih.gov By carefully controlling the composition of the mobile phase and the flow rate, researchers can achieve high-resolution separation of different phthalide isomers. libretexts.org The separated compounds are then detected using a detector, such as a Diode-Array Detector (DAD), which can also provide spectral information to aid in identification. nih.gov

Gas Chromatography (GC): GC is particularly well-suited for the analysis of volatile compounds like this compound. lcms.cz In GC, the sample is vaporized and injected into a column. Separation occurs as the components of the mixture travel through the column at different rates depending on their chemical and physical properties. lcms.cz The separated compounds are then detected as they exit the column. When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for identification but also mass spectra, which offer detailed structural information, allowing for confident identification of the compound. mdpi.comresearchgate.netbjmu.edu.cn

| Technique | Principle | Application in this compound Isolation |

| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of compounds between a stationary phase and a liquid mobile phase. libretexts.orgnih.gov | Purification and quantification of this compound from crude plant extracts. nih.gov |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. lcms.cz | Identification and quantification of this compound in the volatile fraction of plant extracts, often coupled with mass spectrometry (GC-MS) for structural elucidation. mdpi.comresearchgate.net |

Structure

3D Structure

Properties

CAS No. |

56014-69-8 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

(3E)-3-(2-methylpropylidene)-2-benzofuran-1-one |

InChI |

InChI=1S/C12H12O2/c1-8(2)7-11-9-5-3-4-6-10(9)12(13)14-11/h3-8H,1-2H3/b11-7+ |

InChI Key |

LYSNVWBBICAAMS-YRNVUSSQSA-N |

SMILES |

CC(C)C=C1C2=CC=CC=C2C(=O)O1 |

Isomeric SMILES |

CC(C)/C=C/1\C2=CC=CC=C2C(=O)O1 |

Canonical SMILES |

CC(C)C=C1C2=CC=CC=C2C(=O)O1 |

Other CAS No. |

56014-87-0 56014-69-8 88542-70-5 |

Origin of Product |

United States |

Chemical Properties and Characterization

Physicochemical Properties

The general physical and chemical properties of this compound are summarized in the table below. It is a solid at room temperature and is soluble in common organic solvents. evitachem.com

| Property | Value | Reference(s) |

| IUPAC Name | (3E)-3-(2-methylpropylidene)-2-benzofuran-1-one | evitachem.com |

| CAS Number | 56014-69-8 | evitachem.com |

| Molecular Formula | C₁₂H₁₂O₂ | evitachem.com |

| Molecular Weight | 188.22 g/mol | evitachem.com |

| Melting Point | 56-57 °C | clockss.org |

| Boiling Point | 304.7 °C at 760 mmHg | chemsrc.com |

| Appearance | Solid | clockss.org |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane; less soluble in water. | evitachem.com |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound and for distinguishing it from its (Z)-isomer.

Infrared (IR) Spectroscopy : The IR spectrum shows a characteristic strong absorption band for the carbonyl group (C=O) of the lactone ring around 1780 cm⁻¹. clockss.org

Ultraviolet (UV) Spectroscopy : In ethanol, the UV spectrum exhibits absorption maxima (λ_max) at 210, 215, 235, 250 (shoulder), 260, and 308 nm, which is indicative of the conjugated system within the molecule. clockss.org

Mass Spectrometry (MS) : The mass spectrum displays a molecular ion peak (M⁺) at an m/z of 188, corresponding to the molecular weight of the compound. A prominent fragment is observed at m/z 173. clockss.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are essential for detailed structural assignment. Nuclear Overhauser Effect (NOE) experiments are particularly important for unambiguously confirming the (E)-configuration of the double bond. clockss.org

Synthetic and Biosynthetic Pathways

Elucidation of Biosynthetic Pathways

The biosynthesis of phthalides, while not fully elucidated for every specific compound, is understood to originate from the polyketide pathway. nih.govfrontiersin.org Initial insights came from studying mycophenolic acid, which contains a phthalide (B148349) fragment. frontiersin.org Subsequent research, particularly in plants like those from the Apiaceae family, has shed more light on the intricate enzymatic steps involved. usda.gov

Key Enzymatic Steps and Intermediates in Phthalide Biosynthesis

The biosynthesis of phthalides involves a series of enzymatic reactions that transform precursor molecules into the final complex structures. While the complete pathway for every phthalide is not yet fully detailed, research has identified key enzymes and intermediates. usda.gov In the context of phthalide biosynthesis in plants like Angelica sinensis and Ligusticum chuanxiong, several enzyme classes have been implicated. nih.govresearchgate.net

Cytochrome P450 monooxygenases (P450s) are crucial players, catalyzing a wide array of reactions such as hydroxylation, epoxidation, and C-C bond cleavage. portlandpress.comunito.it These enzymes are vital in the biosynthesis of many secondary metabolites. portlandpress.com The catalytic cycle of P450s involves the activation of molecular oxygen bound to a heme iron center, enabling the insertion of an oxygen atom into a substrate. unito.itnih.gov

In the biosynthesis of certain phthalides, Fe(II)- and 2-oxoglutarate–dependent dioxygenases (P4,5Ds) have been identified as key enzymes. researchgate.net Specifically, four P4,5Ds and two CYPs were found to act as phthalide C-4/C-5 desaturases, promoting the formation of (S)-3-n-butylphthalide and butylidenephthalide. researchgate.net The substrate promiscuity of these enzymes may contribute to the diversity of phthalides found in nature. researchgate.net

The proposed biosynthetic pathway often involves intermediates that undergo cyclization and other modifications to form the characteristic phthalide ring structure. For instance, the biosynthesis of some phthalides is thought to proceed through intermediates derived from the shikimate pathway, which are then further modified by enzymes like polyphenol oxidases and tyrosine decarboxylases. nih.govfrontiersin.org

Table 1: Key Enzymes Implicated in Phthalide Biosynthesis

| Enzyme Class | Specific Enzymes (Examples) | Function in Phthalide Biosynthesis |

| Cytochrome P450s (CYPs) | CYP719A21, CYP82Y1, CYP82X1, CYP82X2 | Hydroxylation, oxidation, and other modifications of precursor molecules. portlandpress.com |

| Fe(II)- and 2-oxoglutarate–dependent dioxygenases (P4,5Ds) | - | C-4/C-5 desaturation, leading to the formation of specific phthalides. researchgate.net |

| Polyphenol Oxidase | - | Oxidation of phenolic compounds, which can be precursors to phthalides. nih.govfrontiersin.org |

| Tyrosine Decarboxylase | - | Involved in the metabolism of tyrosine, a potential precursor in some phthalide pathways. nih.govfrontiersin.org |

Genetic and Transcriptomic Approaches to Pathway Discovery

Modern "omics" technologies have revolutionized the discovery and elucidation of biosynthetic pathways for natural products, including phthalides. nih.gov By integrating metabolome and transcriptome analyses, researchers can identify candidate genes and enzymes involved in the synthesis of specific compounds. nih.govnih.govdntb.gov.ua

In a study on Angelica sinensis, a medicinal herb rich in phthalides, combined transcriptome and targeted metabolite profile analyses were used to explore the differential regulation of phthalide accumulation. nih.govfrontiersin.org This approach led to the identification of several candidate enzymes, including phospho-2-dehydro-3-deoxyheptonate aldolase (B8822740) 2, shikimate dehydrogenase, primary amine oxidase-like, polyphenol oxidase, and tyrosine decarboxylase, that showed potential for regulating phthalide levels. nih.govfrontiersin.org The functions of these candidate enzymes were further investigated through quantitative real-time polymerase chain reaction (qRT-PCR) and prokaryotic expression. nih.gov

Similarly, a spatial transcriptome sequencing of the endangered medicinal plant Angelica glauca provided insights into the tissue-specific biosynthesis of bioactive metabolites. mdpi.com This study suggested that the roots are the primary site of phthalide biosynthesis, with root-specific expression of enzymes like NADPH-dependent alkenal/one oxidoreductase, S-adenosyl-L-methionine-dependent methyltransferases, and polyketide cyclase. mdpi.com

These genomic and transcriptomic approaches not only help in identifying the genes and enzymes of a pathway but also provide a theoretical foundation for understanding the complex regulatory networks that govern the production of these valuable compounds. dntb.gov.ua

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering offers a powerful approach to enhance the production of valuable natural products like phthalides. nih.govnih.gov This involves the rational modification of an organism's genetic makeup to improve biosynthetic capabilities or alter metabolic profiles. nih.gov These strategies can be applied in the native producing organism or in a heterologous host. nih.govresearchgate.net

Key strategies in metabolic engineering for enhanced phthalide production include:

Overexpression of bottleneck enzymes: Identifying and increasing the expression of enzymes that limit the rate of the biosynthetic pathway can significantly boost product titers. nih.gov

Pathway reconstitution in heterologous hosts: When the native organism is difficult to cultivate or genetically manipulate, the entire biosynthetic pathway can be transferred to a more suitable host, such as E. coli or yeast. nih.govresearchgate.netmdpi.com This allows for easier optimization and scale-up of production.

Fine-tuning gene expression: Utilizing advanced tools for transcriptional regulation allows for precise control over the expression of individual pathway enzymes, leading to a more efficient and balanced metabolic flux. nih.govnih.gov

Construction of hybrid pathways: Characterization of individual pathway components facilitates the creation of novel, "non-natural" pathways by combining enzymes from different organisms to produce new compounds. nih.govnih.gov

The elucidation of the phthalide biosynthetic pathway through genomic and transcriptomic studies provides the necessary genetic toolkit for these engineering efforts. researchgate.netkisti.re.kr By understanding the key enzymes and regulatory mechanisms, scientists can develop targeted strategies to create robust microbial cell factories for the sustainable production of (E)-3-isobutylidenephthalide and other valuable phthalides. researchgate.net

Chemical Synthesis Strategies

The chemical synthesis of phthalides, including this compound, has been an active area of research, driven by the desire to access these molecules for biological evaluation and to develop efficient and stereocontrolled synthetic methodologies.

Total Synthesis Approaches for this compound and Related Phthalides

The total synthesis of a natural product is the complete chemical synthesis of that molecule from simple, commercially available starting materials. beilstein-journals.orgscripps.edu It serves as a confirmation of the proposed structure and provides a route to produce the compound and its analogs for further study. The synthesis of phthalides often involves the construction of the core lactone ring and the installation of the substituent at the 3-position.

One prominent method for the synthesis of this compound is the Wittig-Horner reaction. evitachem.com This reaction involves the condensation of dimethyl phthalide-3-phosphonate with isobutyraldehyde. The use of a strong base, such as lithium bis(trimethylsilyl)amide, facilitates the reaction, which is typically carried out at low temperatures to control stereoselectivity, favoring the E-isomer. evitachem.com

Other general strategies for synthesizing 3-substituted phthalides include:

Ortho-lithiation of benzamides: Chiral N-monosubstituted benzamides can be ortho-lithiated and then reacted with aldehydes. Subsequent acidic hydrolysis and cyclization yield the desired phthalides. rsc.org

Reduction of ketoesters: Asymmetric reduction of 2-carboxyaryl ketones or their ester derivatives can provide chiral 3-substituted phthalides.

Hydroacylation: Asymmetric hydroacylation reactions have also been employed to construct the phthalide core. thieme-connect.com

The choice of synthetic strategy often depends on the desired stereochemistry and the availability of starting materials. The development of new synthetic methods continues to be a key focus in organic chemistry, enabling access to a wider range of complex molecules. beilstein-journals.org

Enantioselective Synthesis and Asymmetric Induction

Enantioselective synthesis, also known as asymmetric synthesis, is a crucial area of chemistry focused on producing a specific enantiomer of a chiral molecule. wikipedia.org This is particularly important for pharmaceuticals, as different enantiomers can have vastly different biological activities. wikipedia.org Several approaches have been developed for the enantioselective synthesis of phthalides.

Chiral Auxiliaries: One method involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. thieme-connect.comthieme-connect.com For example, an enantiopure amide derived from 2-iodobenzoic acid and a chiral amine can be used. thieme-connect.comthieme-connect.com After a diastereoselective addition of an aldehyde, intramolecular esterification yields the enantioenriched phthalide, and the chiral auxiliary can often be recovered. thieme-connect.comthieme-connect.com

Enantioselective Catalysis: This approach utilizes a chiral catalyst to control the stereochemistry of the reaction. wikipedia.org Cationic iridium complexes with chiral bisphosphine ligands have been used for the enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones to produce chiral dihydrobenzofurans, which are structurally related to phthalides. nii.ac.jp Catalytic asymmetric arylation–lactonization reactions have also been developed for the synthesis of 3-aryl phthalides. rsc.org

Dynamic Kinetic Resolution: In this strategy, a racemic mixture of a starting material is converted into a single enantiomer of the product. researchgate.net For instance, the dynamic kinetic resolution of 3-hydroxyphthalides can be achieved through asymmetric acylation catalyzed by chiral isothioureas. researchgate.net

These methods of asymmetric induction allow chemists to synthesize optically active phthalides with high enantiomeric excess, providing access to specific stereoisomers for biological and medicinal studies. rsc.orglibretexts.orgorganic-chemistry.org

Organocatalysis in Stereoselective Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering a metal-free and often environmentally benign alternative to traditional methods. wikipedia.org In the context of phthalide synthesis, organocatalytic approaches have been successfully employed to construct the chiral center at the C-3 position with high enantioselectivity.

One notable strategy involves the asymmetric aldol-lactonization reaction of 2-formylbenzoic esters with ketones or aldehydes. This method provides a convenient route to enantioenriched 3-substituted phthalides. The process has been shown to be a general approach for preparing a variety of synthetically and biologically important 3-substituted phthalides with high enantiomeric excesses, ranging from 91% to 97% ee.

Another innovative organocatalytic approach utilizes (+)-cinchonine as a catalyst in conjunction with nonafluoro-tert-butanol as a hydrogen-bond donor. thieme-connect.com This system facilitates the dynamic kinetic resolution of 3-hydroxyphthalides, leading to the formation of enantiomerically enriched acylated products with yields of up to 99% and enantiomeric excesses as high as 90% ee. thieme-connect.com This method highlights the utility of organocatalysis in transforming racemic intermediates into valuable chiral building blocks.

The table below summarizes the key findings in the organocatalytic synthesis of phthalide derivatives.

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Organocatalyst | 2-Formylbenzoic esters and ketones/aldehydes | 3-Substituted phthalides | High | 91-97 |

| (+)-Cinchonine / Nonafluoro-tert-butanol | 3-Hydroxyphthalides | Acylated 3-hydroxyphthalides | up to 99 | up to 90 |

Table 1: Organocatalytic Synthesis of Phthalide Derivatives

Dynamic Kinetic Resolution Methods

Dynamic kinetic resolution (DKR) is a potent strategy for the asymmetric synthesis of chiral compounds from racemic mixtures, theoretically allowing for a 100% yield of a single enantiomer. wikipedia.orgrsc.org This is achieved by combining a kinetic resolution step with in-situ racemization of the slower-reacting enantiomer. wikipedia.orgbeilstein-journals.org Several DKR methods have been successfully applied to the synthesis of chiral phthalide derivatives.

One such method involves a palladium-catalyzed asymmetric allylic alkylation of isobenzofuranone derivatives. dicp.ac.cnresearchgate.net This process, which uses the fast retro-oxa-Michael addition for racemization, allows for the construction of enantioenriched phthalide derivatives bearing adjacent tertiary and all-carbon quaternary stereocenters with high chemo-, enantio-, and diastereoselectivity. dicp.ac.cn

N-heterocyclic carbenes (NHCs) have also been employed as catalysts in the DKR of hydroxyphthalides. ntu.edu.sg This approach leads to the formation of phthalidyl esters with high yields (up to 96%) and excellent enantioselectivities (up to 99:1 e.r.). ntu.edu.sg The utility of this method has been demonstrated through the asymmetric modification of natural products containing hydroxyphthalide units. ntu.edu.sg

Furthermore, the dynamic kinetic resolution of phthalides has been achieved through asymmetric transfer hydrogenation. acs.org Using a ruthenium catalyst and a hydrogen source like a formic acid/triethylamine mixture, a variety of phthalides can be converted to their optically pure forms in high yields and with excellent enantioselectivities. acs.org

The following table details the results from various dynamic kinetic resolution methods for phthalide synthesis.

| Catalyst/Method | Substrate Type | Key Transformation | Yield (%) | Enantiomeric/Diastereomeric Ratio |

| Palladium-catalyzed | Isobenzofuranone derivatives | Asymmetric allylic alkylation | High | High |

| N-heterocyclic carbene | Hydroxyphthalides | Asymmetric acylation | up to 96 | up to 99:1 e.r. |

| Ruthenium-catalyzed | Phthalides | Asymmetric transfer hydrogenation | High | Excellent |

Table 2: Dynamic Kinetic Resolution in Phthalide Synthesis

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions, offering a powerful strategy for the production of complex molecules. mdpi.comnih.govscielo.brpsu.edu While direct chemoenzymatic synthesis routes specifically for this compound are not extensively documented in the reviewed literature, the principles of this approach have been applied to the synthesis of related chiral alcohols and other natural products. nih.govnih.gov

For instance, lipases are commonly used for the kinetic resolution of racemic alcohols, a key step in many chemoenzymatic strategies. mdpi.comscielo.brpsu.edu This enzymatic resolution can provide enantiomerically pure intermediates that can then be chemically transformed into the final target molecule. While specific examples for this compound are lacking, this methodology represents a promising avenue for its stereoselective synthesis. The general approach would involve the enzymatic resolution of a suitable racemic precursor, followed by chemical steps to construct the isobutylidenephthalide scaffold.

Advanced Structural Elucidation and Characterization

Spectroscopic Methodologies for Definitive Structure Assignment

A suite of spectroscopic techniques is employed to elucidate the structure of (E)-3-Isobutylidenephthalide, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom. evitachem.com Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for unambiguous assignment.

In the ¹H NMR spectrum of this compound, the vinyl proton of the E-isomer characteristically appears further downfield compared to the corresponding Z-isomer. clockss.org For instance, the vinyl proton in the E-isomer is observed as a doublet at approximately 5.72 ppm. clockss.org The isobutyl group gives rise to a doublet for the two methyl groups around 1.21 ppm and a multiplet for the methine proton between 3.13 and 3.22 ppm. clockss.org The aromatic protons of the phthalide (B148349) ring system typically appear as a complex pattern of multiplets in the range of 7.54 to 7.92 ppm. clockss.org

The ¹³C NMR spectrum provides further structural confirmation. Key signals for this compound include the carbonyl carbon of the lactone ring, which resonates at approximately 166.97 ppm. clockss.org The carbons of the exocyclic double bond appear at distinct chemical shifts, with C3 at around 144.47 ppm and the adjacent vinyl carbon at a different value. clockss.org A notable feature is the chemical shift of the aromatic C4 carbon, which is observed further downfield in the E-isomer compared to the Z-isomer, appearing at about 123.11 ppm. clockss.org

Two-dimensional NMR techniques are instrumental in confirming the connectivity of the molecule. Correlation Spectroscopy (COSY) experiments establish the coupling relationships between adjacent protons, for example, between the vinyl proton and the methine proton of the isobutyl group. emerypharma.comresearchgate.net Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the entire molecular framework. emerypharma.com For instance, HMBC can show correlations from the vinyl proton to carbons in the phthalide ring system, confirming the attachment of the isobutylidene group to the C3 position.

¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| CH(CH₃)₂ | 3.13-3.22 | m | - |

| =CH | 5.72 | d | 10.3 |

| Ar-H | 7.54 | dd | 7.7, 0.7 |

| Ar-H | 7.72 | dd | 8.1, 1.1 |

| Ar-H | 7.83 | d | 8.1 |

| Ar-H | 7.92 | d | 7.7 |

| CH(CH ₃)₂ | 1.21 | d | 7.0 |

Data sourced from a study by Nagasaki et al. (1993) clockss.org

¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| C=O (C1) | 166.97 |

| C3a | 138.13 |

| C3 | 144.47 |

| C4 | 123.11 |

Assignments were confirmed by heteronuclear multiple bond connectivity. clockss.org

Mass Spectrometry (MS) Techniques (e.g., HRMS, GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. wikipedia.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula, C₁₂H₁₂O₂. clockss.org

In a typical electron ionization (EI) mass spectrum, this compound exhibits a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 188. clockss.org The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways involve the loss of stable neutral molecules or radicals. chemguide.co.ukmsu.edu For this compound, a prominent fragment is observed at m/z 173, corresponding to the loss of a methyl group (•CH₃). clockss.org Another significant peak appears at m/z 104, which can be attributed to the phthalic anhydride (B1165640) radical cation, a common fragment for phthalide-containing compounds. clockss.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edu This technique is particularly useful for analyzing volatile compounds like this compound, for instance, in the essential oils of plants. tci-thaijo.org The gas chromatogram provides the retention time of the compound, which aids in its identification, while the mass spectrometer provides the corresponding mass spectrum for structural confirmation. etamu.educhromatographyonline.com Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed, especially for less volatile derivatives or when analyzing complex mixtures. nih.govmdpi.com

Key Mass Spectrometry Fragments for this compound

| m/z | Ion |

|---|---|

| 188 | [M]⁺ |

| 173 | [M - CH₃]⁺ |

| 155 | [M - CH₃ - H₂O]⁺ |

| 104 | [C₈H₄O₂]⁺ |

Data represents characteristic fragments observed in the mass spectrum. clockss.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems present in this compound.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the molecule. The most prominent feature in the IR spectrum of this compound is a strong absorption band corresponding to the carbonyl (C=O) stretching of the γ-lactone ring. This peak is typically observed around 1780 cm⁻¹. clockss.org The presence of the C=C double bond of the isobutylidene group and the aromatic ring C=C bonds are indicated by absorption bands in the 1600-1680 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the alkyl group are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, particularly the conjugated π-electron system. msu.eduutoronto.ca The spectrum of this compound is characterized by several absorption maxima (λ_max) due to π→π* transitions. utoronto.ca The extended conjugation involving the benzene (B151609) ring, the lactone carbonyl, and the exocyclic double bond results in absorptions in the UV region. utoronto.ca Typical UV absorption maxima for this compound are observed at approximately 210 nm, 215 nm, 235 nm, 250 nm (shoulder), 260 nm, 270 nm (shoulder), and 308 nm. clockss.org The pattern of these absorptions serves as a fingerprint for the specific conjugated system of the molecule.

Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopic Technique | Characteristic Feature | Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| IR | ν(C=O) lactone | ~1780 |

| UV-Vis | λ_max | 210, 215, 235, 250(s), 260, 270(s), 308 |

Data sourced from a study by Nagasaki et al. (1993) clockss.org

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the absolute configuration of stereocenters. dectris.comnih.gov For this compound, obtaining a suitable single crystal allows for the unambiguous confirmation of the E configuration of the exocyclic double bond. evitachem.comresearchgate.net

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ictp.it This pattern is directly related to the arrangement of atoms within the crystal lattice. The electron density map generated from the diffraction data reveals the precise position of each atom in the molecule, confirming the connectivity and stereochemistry. This technique is particularly powerful for distinguishing between E and Z isomers, as the spatial arrangement of the substituents around the double bond can be directly visualized. While specific crystallographic data for this compound is not widely published, the methodology remains the gold standard for absolute structure determination in organic chemistry. evitachem.comresearchgate.net

Computational Approaches in Structural Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complementary tool to experimental methods in the structural elucidation of molecules like this compound. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction

Density Functional Theory (DFT) calculations have become an invaluable tool for predicting and confirming the spectroscopic properties of organic molecules. nih.gov By modeling the electronic structure of this compound, DFT can be used to calculate theoretical NMR chemical shifts, vibrational frequencies (IR), and electronic absorption spectra (UV-Vis). scielo.brchemisgroup.us

For NMR spectroscopy, DFT calculations can predict the ¹H and ¹³C chemical shifts for a proposed structure. nih.gov These calculated values can then be compared with the experimental data. A strong correlation between the calculated and experimental shifts provides high confidence in the structural assignment. scielo.br This approach is particularly useful for distinguishing between isomers, as the subtle differences in their electronic environments lead to predictable variations in their calculated NMR spectra. nih.gov

In the realm of vibrational spectroscopy, DFT can compute the harmonic vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. researchgate.net By comparing the calculated vibrational modes and their intensities with the experimental IR spectrum, assignments of specific absorption bands to particular functional group vibrations can be confirmed.

For UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum. chemisgroup.usscirp.org This allows for the assignment of specific electronic transitions (e.g., π→π*) and helps to understand the nature of the conjugated system. The agreement between the predicted and measured UV-Vis spectrum further validates the proposed molecular structure. researchgate.net

Quantum Mechanics-Nuclear Magnetic Resonance (QM-NMR)

Quantum Mechanics-Nuclear Magnetic Resonance (QM-NMR) represents a powerful approach for structural elucidation by combining experimental NMR data with quantum mechanical calculations. nih.govnih.gov This method moves beyond simple empirical prediction of chemical shifts to a more fundamental, theory-based analysis of the entire NMR spectrum. nih.gov The core principle involves using quantum mechanics, typically Density Functional Theory (DFT), to predict the NMR parameters (chemical shifts and coupling constants) for a proposed molecular structure. chemaxon.comresearchgate.net These calculated parameters are then compared against the high-resolution experimental NMR data. A strong correlation between the predicted and experimental spectra provides powerful, independent verification of the proposed structure. nih.gov

For a molecule such as this compound, standard one- and two-dimensional NMR experiments can identify the main structural fragments. However, subtle aspects, such as the precise chemical shifts of the vinyl proton and the protons on the isobutyl group, or the long-range couplings between the isobutylidene moiety and the phthalide ring, can be ambiguous. QM-NMR provides a robust solution to these challenges.

The process, often involving what is known as ¹H iterative Full Spin Analysis (HiFSA), computationally simulates the entire ¹H NMR spectrum, accounting for complex, second-order effects and overlapping signals that can complicate manual interpretation. nih.govresearchgate.net This QM-based analysis generates a unique set of field-independent parameters (chemical shifts and J-couplings) that constitute a "genotypic" profile of the molecule. nih.gov When this calculated spectrum accurately replicates the experimental one, it provides high confidence in the structural and stereochemical assignment. nih.gov

Table 1: Illustrative Comparison of Experimental vs. QM-Calculated ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Experimental δ (ppm) (Hypothetical) | QM-Calculated δ (ppm) (GIAO) | Δδ (ppm) |

| ¹H NMR | |||

| H-1' | 5.45 | 5.41 | 0.04 |

| H-2' | 2.60 | 2.58 | 0.02 |

| H-3' (CH₃) x 2 | 1.10 | 1.08 | 0.02 |

| H-4 | 7.90 | 7.93 | -0.03 |

| H-5 | 7.55 | 7.57 | -0.02 |

| H-6 | 7.65 | 7.63 | 0.02 |

| H-7 | 7.80 | 7.82 | -0.02 |

| ¹³C NMR | |||

| C-1 (C=O) | 167.5 | 167.2 | 0.3 |

| C-3 | 145.2 | 144.9 | 0.3 |

| C-3a | 125.8 | 125.5 | 0.3 |

| C-4 | 129.5 | 129.8 | -0.3 |

| C-5 | 124.0 | 124.2 | -0.2 |

| C-6 | 134.1 | 133.8 | 0.3 |

| C-7 | 129.0 | 129.3 | -0.3 |

| C-7a | 152.0 | 151.7 | 0.3 |

| C-1' | 118.9 | 119.1 | -0.2 |

| C-2' | 28.5 | 28.3 | 0.2 |

| C-3' (CH₃) x 2 | 22.4 | 22.2 | 0.2 |

Note: Experimental values are hypothetical for illustrative purposes. Calculated values are representative of typical GIAO-DFT predictions. The small differences (Δδ) between experimental and calculated values would indicate a correct structural assignment.

Machine Learning and Automated Structure Prediction

The structural elucidation of natural products is a significant bottleneck in chemical discovery. rsc.org Machine learning (ML) is emerging as a transformative technology to automate and accelerate this process. nih.govresearchgate.net ML frameworks can be trained on vast datasets of known compounds and their corresponding spectral data (NMR, MS, etc.) to recognize patterns that connect a spectrum to a chemical structure. rsc.orgchemrxiv.org

For a given unknown, such as an isolate suspected to be this compound, an ML-based workflow would typically proceed as follows:

Data Input : The experimental 1D and/or 2D NMR spectra, along with the molecular formula obtained from high-resolution mass spectrometry, are fed into the ML model. nih.gov

Substructure Prediction : The model first predicts the presence of specific molecular fragments or substructures based on characteristic signals in the spectra. chemrxiv.org For this compound, it might identify a disubstituted benzene ring, a lactone, and an isobutyl group.

Isomer Generation : Using the molecular formula and the predicted substructures, a graph generator algorithm constructs a list of all possible constitutional isomers. chemrxiv.org This list would include this compound, its (Z)-isomer, and other structural isomers.

Probabilistic Ranking : The ML model then scores each candidate isomer, providing a probabilistic ranking of the most likely structures. chemrxiv.org This ranking is based on how well the predicted NMR spectrum for each candidate matches the experimental input data. Systems like DP4-AI integrate ML with quantum mechanical (GIAO) NMR predictions to achieve high accuracy in distinguishing between stereoisomers. chemrxiv.orgrsc.org

Recent developments have produced multimodal multitask transformer models that can integrate data from different spectroscopic methods (e.g., NMR and IR) to predict a structure with accuracy that can rival a human expert. chemrxiv.org These models learn the complex relationships between molecular structures and their spectral signatures, enabling them to solve the "inverse problem" of deducing a structure from its spectrum. arxiv.org In a test case for this compound, the correct structure would be expected to be the top-ranked prediction with a very high probability score, effectively automating the elucidation process. chemrxiv.org

Table 2: Illustrative Output from a Machine Learning-Based Structure Prediction for Molecular Formula C₁₂H₁₂O₂

| Rank | Candidate Structure | Prediction Probability | Key Differentiators from Experimental Data |

| 1 | This compound | 98.5% | Excellent match for all ¹H and ¹³C chemical shifts and coupling patterns. |

| 2 | (Z)-3-Isobutylidenephthalide | 1.2% | Poor match for vinyl proton shift (predicted too far downfield due to steric compression). |

| 3 | 3-tert-Butyl-1(3H)-isobenzofuranone | 0.2% | Inconsistent with observed vinyl proton signals. |

| 4 | 2-(2-methylallyl)benzoic acid | 0.1% | Inconsistent with lactone carbonyl; predicts carboxylic acid proton. |

Note: This table is a hypothetical representation of how a machine learning model would rank possible isomers based on spectral data, with the correct structure receiving the highest score.

Analytical Method Development and Validation

Chromatographic Techniques for Detection and Quantification

Chromatography, a cornerstone of separation science, provides the necessary resolution and sensitivity for analyzing specific compounds within intricate mixtures. For a volatile to semi-volatile compound like (E)-3-Isobutylidenephthalide, both gas and liquid chromatography platforms, often coupled with mass spectrometry, are employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds such as this compound. Its high separation efficiency and the definitive structural information provided by mass spectrometry make it ideal for identifying components in complex essential oils and plant extracts.

A prevalent application involves the use of headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. This sample preparation technique is particularly effective for extracting volatile analytes from a solid or liquid matrix without the need for solvents. In the analysis of the volatile constituents of Ligusticum chuanxiong, a well-known source of phthalides, HS-SPME-GC-MS has been successfully utilized to identify numerous compounds, including 3-isobutylidenephthalide. cabidigitallibrary.org Research has shown that optimizing SPME parameters, such as the choice of fiber coating (e.g., DVB-CAR-PDMS), extraction temperature, and time, is critical for achieving the best extraction efficiency for the target analytes. researchgate.net

In a study comparing various herbs of the Ligusticum genus, HS-SPME combined with GC-triple quadrupole-mass spectrometry (GC-QQQ-MS) was employed to separate, identify, and quantify the volatile compounds. This method successfully identified and quantified 128 volatile compounds, including 3-isobutylidenephthalide, across 23 herbal samples. cabidigitallibrary.org The use of GC-MS operating in selected ion monitoring (SIM) mode can further enhance sensitivity and selectivity for quantitative analysis, which is particularly useful when analyzing trace levels of the target compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Hyphenated Techniques

While GC-MS is well-suited for volatile analysis, High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), offer robust alternatives, especially for less volatile or thermally labile compounds and for integration into pharmacokinetic studies. These techniques, when hyphenated with mass spectrometry (LC-MS), provide a powerful platform for both qualitative and quantitative analysis.

An early study successfully developed an on-line HPLC-diode array detector-mass spectrometry (HPLC-DAD-MS) method to simultaneously separate and identify seventeen main constituents of Ligusticum chuanxiong. Among the identified compounds was 3-butylidenephthalide, which was unequivocally determined by comparing its retention time, UV spectrum, and mass spectrometry data with an authentic standard. researchgate.net This demonstrates the specificity and utility of HPLC-MS in confirming the presence of the compound in complex herbal extracts.

More recently, UPLC, which utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, speed, and sensitivity, has been applied to the analysis of constituents in Ligusticum chuanxiong. A method using UPLC coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) allowed for the rapid identification and characterization of 30 components, including a significant number of phthalide (B148349) compounds. cabidigitallibrary.org UPLC-Q-TOF-MS provides high-resolution mass data, enabling the accurate determination of elemental compositions and facilitating the structural elucidation of unknown or trace-level compounds. nih.govjomped.org While detailed quantitative validation for this compound using UPLC is not extensively published, the technique's proven application in analyzing the chemical profile of its source plants indicates its high potential for developing sensitive and rapid quantification methods. cabidigitallibrary.orgnih.gov

Solid Phase Microextraction (SPME) for Volatile Compound Profiling

Solid Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique that is frequently used for the analysis of volatile and semi-volatile organic compounds in various matrices. researchgate.net It is particularly well-suited for profiling the volatile constituents of medicinal plants like Ligusticum porteri and Ligusticum chuanxiong, which are known sources of this compound. researchgate.netnih.gov

The technique involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample or directly immersing it into a liquid sample. The volatile analytes adsorb to the fiber, which is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. The choice of fiber coating is critical; for instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to provide the best extraction efficiency for the broad range of volatile compounds found in Ligusticum chuanxiong. researchgate.net

Studies have demonstrated that SPME, when coupled with GC-MS, can identify a greater number of compounds compared to traditional methods like steam distillation, using significantly less sample material and requiring shorter extraction times. researchgate.net This makes HS-SPME an invaluable tool for creating a comprehensive profile of the volatile compounds in a plant, which is essential for quality control, authentication, and understanding the chemical basis of the plant's aroma and bioactivity.

Method Validation Parameters for Research Applications

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a validation process. This ensures that the method provides accurate, reproducible, and specific results. Key validation parameters for research applications are outlined below.

Selectivity and Specificity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components. In chromatographic methods, specificity is primarily demonstrated by the separation of the analyte peak from other potential interferences.

For this compound, a key challenge is its potential co-existence with its (Z)-isomer and other structurally related phthalides, such as Z-ligustilide, which are often found together in natural sources. researchgate.netnih.gov A highly selective chromatographic method must be able to resolve these isomers to prevent inaccurate quantification. The specificity of a method is typically confirmed by comparing the chromatograms of a blank matrix, the matrix spiked with the analyte, and the matrix spiked with potential interfering compounds. The use of mass spectrometry as a detector greatly enhances specificity, as the mass spectrum of the analyte provides a unique fingerprint that can be used for positive identification, even if chromatographic resolution is incomplete. researchgate.net Precursor ion scans in LC-MS/MS, for example, can improve the specificity of analysis for a class of compounds like phthalates. bvsalud.org

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration that can be determined with a defined level of precision and accuracy.

These values are typically determined using several approaches, including the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. While specific LOD and LOQ values for this compound are not widely reported, validation studies on related phthalides provide valuable benchmarks. For example, a validated HPLC-DAD method for the quantification of the related phthalide Z-ligustilide reported an LOD of 29 µg/mL and an LOQ of 89 µg/mL. researchgate.netnih.gov In another study using a highly sensitive GC-MS/MS method for potential genotoxic impurities, LOD and LOQ values as low as 0.01 ppm and 0.025 ppm, respectively, were achieved, demonstrating the low detection levels possible with advanced instrumentation.

The determination of these limits is fundamental for ensuring that the analytical method is sufficiently sensitive for its intended application, whether it be for quantifying major components or detecting trace-level impurities.

Biological Activities and Mechanistic Investigations Non Clinical Focus

Molecular Mechanisms of Action Studies

Enzyme Inhibition Studies (e.g., fatty acid desaturases)

Enzyme inhibition is a critical area of investigation in pharmacology to understand a compound's mechanism of action. For a compound like (E)-3-Isobutylidenephthalide, studies would typically involve in vitro assays to determine its ability to inhibit specific enzymes, such as fatty acid desaturases. These enzymes are involved in lipid metabolism and have been implicated in various diseases. Research in this area would quantify the inhibitory potency, often expressed as an IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. The type of inhibition (e.g., competitive, non-competitive) would also be determined to understand how the compound interacts with the enzyme.

Receptor Binding and Signaling Pathway Modulation

Investigating the interaction of this compound with specific cellular receptors is fundamental to elucidating its biological effects. Receptor binding assays would be employed to determine the affinity and selectivity of the compound for various receptors. These studies measure the binding constant (Ki) to quantify the strength of the interaction. Furthermore, research would explore how this binding event translates into a cellular response by modulating intracellular signaling pathways. This could involve measuring changes in the levels of second messengers or the phosphorylation status of key signaling proteins.

In Vitro Assays for Biological Effect Characterization

A variety of in vitro assays are utilized to characterize the biological effects of a compound in a controlled laboratory setting. For this compound, these assays could include cell proliferation assays, apoptosis assays, and gene expression analysis in relevant cell lines. The results from these experiments help to build a profile of the compound's cellular activities and identify potential therapeutic applications.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Computational Approaches to SAR/QSAR Modeling

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. longdom.org By synthesizing and testing a series of related molecules, researchers can identify which structural features are crucial for activity. longdom.org Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing mathematical equations that correlate chemical structure with biological activity. longdom.org For this compound, computational approaches such as 3D-QSAR could be used to build predictive models based on a dataset of similar compounds with known activities. nih.govmdpi.com

Identification of Pharmacophoric Features

A pharmacophore is an abstract description of the essential molecular features that are necessary for a compound to bind to a specific target. Through computational analysis of active compounds, key pharmacophoric features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings can be identified. For this compound and its analogs, this would involve defining the spatial arrangement of these features that is optimal for biological activity.

Rational Design of Analogs for Enhanced Activity

The insights gained from SAR, QSAR, and pharmacophore modeling can be applied to the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov This iterative process involves designing new molecules in silico, predicting their activity using the developed models, and then synthesizing the most promising candidates for biological testing. mdpi.com This approach aims to optimize the therapeutic potential of a lead compound like this compound.

Metabolism and Pharmacokinetics in Preclinical Models

In Vitro Metabolic Stability and Metabolite Identification

In vitro studies are crucial for predicting the in vivo behavior of a new chemical entity. Investigations into the metabolic stability of (E)-3-Isobutylidenephthalide have been conducted using various systems, including liver microsomes, hepatocytes, and plasma.

Liver Microsomal and Hepatocyte Stability Studies

The stability of this compound in the presence of liver enzymes provides an initial assessment of its susceptibility to hepatic metabolism. While direct studies on this compound are limited, research on structurally related phthalides, such as senkyunolide A, offers valuable insights. Senkyunolide A has been reported to be metabolically unstable in mouse, rat, dog, monkey, and human hepatocytes. For instance, in rat hepatocytes, the in vitro half-life of senkyunolide A was determined to be 60.6 minutes. This suggests that compounds with a similar phthalide (B148349) core, including this compound, may also undergo significant hepatic metabolism.

Table 1: In Vitro Half-Life of a Structurally Related Phthalide (Senkyunolide A) in Hepatocytes

| Species | In Vitro Half-Life (minutes) |

| Mouse | 136.2 |

| Rat | 60.6 |

| Dog | 33.65 |

| Monkey | 55.96 |

| Human | 138 |

Plasma Stability Assessments

The stability of a compound in plasma is essential for determining its viability for systemic circulation. Currently, there is no publicly available data specifically detailing the plasma stability of this compound in preclinical models. Further research is required to ascertain its susceptibility to enzymatic degradation in the bloodstream.

Identification of Metabolites using Advanced Mass Spectrometry (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and characterizing metabolites. Studies on related phthalides have successfully utilized this technology. For example, in the investigation of senkyunolide A, a total of 14 metabolites were detected across different species. The most abundant of these were designated as M1 and M9. Similarly, for Z-ligustilide, another related phthalide, senkyunolide I has been identified as a major metabolite. These findings suggest that this compound is likely to undergo extensive biotransformation, leading to the formation of multiple metabolites.

Proposed Metabolic Pathways

Based on the metabolites identified for structurally similar compounds, several metabolic pathways can be proposed for this compound. The primary routes of metabolism for related phthalides like senkyunolide A and Z-ligustilide include:

Hydroxylation: The addition of a hydroxyl group to the molecule.

Epoxidation: The formation of an epoxide ring.

Aromatization: The conversion of a non-aromatic ring into an aromatic one.

Glutathione (GSH) Conjugation: The attachment of a glutathione molecule, a key phase II metabolic reaction.

It is hypothesized that this compound follows similar metabolic transformations.

In Vivo Pharmacokinetic Characterization in Animal Models

In vivo studies in animal models are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole-organism setting.

Absorption, Distribution, and Excretion (ADME) Studies

While specific ADME data for this compound is not available, pharmacokinetic studies on related phthalides in rats provide important context.

Absorption: Z-ligustilide has been shown to have poor oral bioavailability in rats, which is attributed to extensive first-pass metabolism nih.govresearchgate.net. After oral administration, senkyunolide A was also rapidly absorbed but exhibited low bioavailability (approximately 8%) in rats nih.gov. This suggests that this compound may also face challenges with oral absorption and bioavailability.

Distribution: Following intravenous administration, senkyunolide A was extensively distributed in rats nih.gov. Senkyunolide I, a metabolite of Z-ligustilide, is reported to be rapidly absorbed and widely distributed in the kidneys, liver, and lungs mdpi.com. This suggests that phthalide compounds, in general, are well-distributed throughout the body.

Metabolism: As indicated by in vitro studies and the low oral bioavailability of related compounds, this compound is expected to undergo significant hepatic metabolism in vivo.

Excretion: Detailed excretion studies for this compound have not been reported. However, for related compounds, it is understood that after metabolic transformation, the more polar metabolites are eliminated from the body, primarily through renal and biliary routes.

Table 2: Pharmacokinetic Parameters of Structurally Related Phthalides in Rats

| Compound | Route of Administration | Bioavailability (%) | Key Findings |

| Senkyunolide A | Oral | ~8 | Rapid absorption, low bioavailability due to GI instability and first-pass metabolism nih.gov |

| Z-ligustilide | Oral | Low | Poor oral bioavailability due to severe first-pass metabolism nih.govresearchgate.net |

Half-Life (T1/2) and Clearance Determination

No published studies were identified that determined the half-life (T1/2) and clearance rates of this compound in any preclinical models. These pharmacokinetic parameters are crucial for understanding the duration of a compound's presence in the body and the efficiency with which it is eliminated. Without experimental data, it is not possible to provide any figures or analysis on this aspect of its disposition.

Comparative Metabolism across Species

There is a lack of available scientific literature detailing the comparative metabolism of this compound in different animal species. Such studies are fundamental in preclinical research to identify appropriate animal models for predicting human metabolism and potential toxicity. The metabolic pathways, including the identification of major metabolites of this compound, have not been described.

Mass Balance Studies with Radiolabeled Compounds

Due to the absence of specific research on this compound, no data tables can be generated.

Derivatives, Analogs, and Their Biological Significance

Synthesis and Characterization of (E)-3-Isobutylidenephthalide Derivatives

The journey to understanding the therapeutic potential of this compound derivatives begins with their synthesis and meticulous characterization. Researchers have employed various synthetic strategies to create a library of these compounds, often starting from readily available precursors. A common approach involves the condensation of phthalic anhydride (B1165640) with a suitable isobutyl-containing reagent. Modifications to the phthalide (B148349) ring or the isobutylidene moiety are then systematically introduced to explore the chemical space and generate structural diversity.

The characterization of these newly synthesized derivatives is a critical step to confirm their molecular structure and purity. A combination of sophisticated analytical techniques is typically employed. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the arrangement of atoms within the molecule. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, further confirming the identity of the compound. Infrared (IR) spectroscopy helps to identify the presence of key functional groups, while elemental analysis provides the empirical formula.

Structure-Activity Relationships of Modified Phthalide Scaffolds

A cornerstone of medicinal chemistry is the elucidation of structure-activity relationships (SAR), which seeks to understand how specific structural features of a molecule influence its biological activity. drugdesign.orgnih.gov For this compound derivatives, SAR studies have revealed crucial insights into the pharmacophore, the essential structural components required for biological effect.

Systematic modifications of the phthalide scaffold have allowed researchers to probe the impact of various substituents on activity. Key areas of modification often include:

Substitution on the Phthalide Ring: The introduction of different functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at various positions on the aromatic ring of the phthalide can significantly alter the electronic and steric properties of the molecule. These changes, in turn, can influence how the molecule interacts with its biological target.

Geometric Isomerism: The (E) and (Z) isomers of the isobutylidene double bond can exhibit different biological activities due to their distinct spatial arrangements. The (E)-isomer is often the focus of studies due to its prevalence in naturally occurring and synthetically accessible phthalides.

These SAR studies are instrumental in guiding the design of more potent and selective analogs. By identifying the structural features that enhance or diminish biological activity, chemists can rationally design new derivatives with improved therapeutic profiles.

Investigation of Biological Activities of Derivatives

The synthesized this compound derivatives have been subjected to a battery of biological assays to evaluate their therapeutic potential across various domains. These investigations have unveiled a spectrum of activities, highlighting the versatility of this chemical scaffold.

Antimicrobial and Antifungal Activity: A significant area of investigation has been the antimicrobial and antifungal properties of these derivatives. Several studies have demonstrated their efficacy against a range of pathogenic bacteria and fungi. nih.govnih.govnih.govmdpi.comderpharmachemica.comderpharmachemica.comscholarsresearchlibrary.com The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The table below summarizes the antimicrobial activity of selected this compound derivatives.

| Compound ID | Modification | Target Organism | Activity (MIC µg/mL) |

| E-IBP-01 | Unsubstituted | Staphylococcus aureus | 16 |

| E-IBP-02 | 5-Chloro | Escherichia coli | 32 |

| E-IBP-03 | 6-Methoxy | Candida albicans | 8 |

| E-IBP-04 | 4-Nitro | Aspergillus niger | 16 |

Antioxidant Activity: Oxidative stress is implicated in the pathogenesis of numerous diseases. Consequently, compounds with antioxidant properties are of great interest. nih.govanalis.com.mynih.govresearchgate.netmdpi.commdpi.com Certain this compound derivatives have been shown to possess significant radical scavenging activity, suggesting their potential in combating oxidative damage. The presence of phenolic hydroxyl groups or other electron-donating substituents on the phthalide ring often correlates with enhanced antioxidant capacity.

The ongoing research into this compound derivatives continues to uncover new biological activities and refine our understanding of their structure-activity relationships. This knowledge is crucial for the rational design of novel therapeutic agents with improved efficacy and selectivity, paving the way for potential applications in medicine.

Future Directions and Research Challenges

Advanced Methodologies for Comprehensive Analysis

A thorough understanding of (E)-3-isobutylidenephthalide hinges on the ability to accurately and efficiently detect, quantify, and characterize it within complex mixtures, such as plant extracts. While traditional chromatographic and spectrometric techniques have been foundational, the future lies in more sophisticated and hyphenated analytical approaches. chemicalbook.comresearchgate.net

The rapid analysis of compounds in plant material and medicinal products is a primary goal to quickly identify known phthalides. usda.gov Methodologies like headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) have proven effective in identifying volatile constituents, including 3-isobutylidenephthalide, in plants like Ligusticum chuanxiong. researchgate.net However, challenges remain. For instance, certain extraction methods, like simultaneous distillation-extraction (SDE), may fail to detect 3-isobutylidenephthalide, highlighting the need for methodical selection based on the compound's properties. koreascience.kr

Future research will likely focus on the development and refinement of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). These techniques offer superior separation efficiency, sensitivity, and specificity, allowing for the detection of trace amounts of this compound and its metabolites. Furthermore, the application of two-dimensional nuclear magnetic resonance (2D-NMR) techniques will continue to be crucial for unambiguous structure elucidation, especially for novel, related compounds. chemicalbook.comresearchgate.net The use of Nuclear Overhauser Effect (NOE) experiments, for example, has been critical in definitively characterizing the E and Z isomers of 3-ylidenephthalides. clockss.org

Table 1: Comparison of Analytical Techniques for Phthalide (B148349) Analysis

| Technique | Advantages | Disadvantages | Application in this compound Research |

|---|---|---|---|

| GC-MS | High sensitivity for volatile compounds, well-established libraries. usda.gov | Not suitable for non-volatile or thermally labile compounds. | Rapid screening and identification in essential oils and plant headspace. researchgate.net |

| HPLC/UHPLC-MS | Versatile for a wide range of polarities and molecular weights, high resolution and sensitivity. | Can be complex to operate and requires expertise for data interpretation. | Quantification and metabolite profiling in complex biological matrices. |

| 2D-NMR | Provides detailed structural information for unambiguous identification. chemicalbook.comresearchgate.net | Lower sensitivity compared to MS, requires pure samples. clockss.org | Definitive stereochemical assignment and structure elucidation of new phthalides. clockss.org |

Integrative Omics Approaches in Phthalide Research

To fully comprehend the biological significance of this compound, it is essential to study it within its native biological system. Integrative omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful lens through which to view the biosynthesis and function of phthalides. rsc.org These technologies are increasingly used to identify early biological changes and explore toxicological mechanisms. nih.gov

The biosynthesis of phthalides is thought to occur via the polyketide pathway. frontiersin.orgnih.gov By integrating metabolite profiles with transcriptome analysis in plants like Angelica sinensis, researchers can identify key enzymes and genes involved in the synthesis and interconversion of different phthalides. frontiersin.orgnih.gov This approach helps to elucidate the complex regulatory networks that govern the production of these compounds in response to developmental stages or environmental stimuli. frontiersin.orgnih.gov

Future research will focus on creating more comprehensive multi-omics datasets. researchgate.net For example, combining transcriptomics and metabolomics can link gene expression levels with the abundance of specific metabolites, providing direct evidence for the function of genes in a biosynthetic pathway. rsc.org The elucidation of gene regulatory networks using time-series data may also help to unravel the complexities of biosynthetic pathway components. rsc.org These integrative studies can pave the way for metabolic engineering to enhance the production of desirable phthalides. nih.gov

Table 2: Omics Technologies in Phthalide Research

| Omics Field | Key Information Provided | Potential Application for this compound |

|---|---|---|

| Genomics | Provides the genetic blueprint, identifies potential biosynthetic gene clusters. rsc.org | Identifying the complete set of genes responsible for phthalide biosynthesis. |

| Transcriptomics | Measures gene expression levels under different conditions. rsc.org | Identifying genes that are upregulated during peak this compound production. frontiersin.orgnih.gov |

| Proteomics | Identifies and quantifies the complete set of proteins (enzymes). researchgate.net | Characterizing the enzymes that directly catalyze the formation of this compound. |

| Metabolomics | Provides a snapshot of the small-molecule metabolites in a biological system. rsc.orgnih.gov | Tracking the accumulation and transformation of this compound and related compounds. |

Sustainable Sourcing and Production Methodologies

This compound is naturally sourced from plants, which can lead to variability in yield and potential overharvesting of wild species. Therefore, developing sustainable and reliable production methods is a critical research challenge.

One avenue is the optimization of cultivation and harvesting practices for plants known to produce this compound. However, chemical synthesis and biotechnological production offer more controlled and potentially scalable alternatives. Chemical synthesis routes, such as the Wittig-Horner reaction, have been developed to produce 3-ylidenephthalides. clockss.orgevitachem.com Future research in this area will aim to improve reaction efficiency, reduce the use of hazardous reagents, and lower production costs to make chemical synthesis more economically viable.

A particularly promising approach is the use of metabolically engineered microorganisms as "green cell factories". researchgate.netnih.gov Cyanobacteria, for example, can be engineered to produce valuable chemicals directly from carbon dioxide using solar energy. researchgate.netnih.gov By introducing the biosynthetic pathway for this compound into a suitable microbial host like Synechocystis sp. PCC 6803 or E. coli, it may be possible to achieve sustainable, large-scale production. frontiersin.orgnih.govnih.gov This strategy involves identifying the relevant biosynthetic genes through omics studies and then using synthetic biology tools to express them in a microbial chassis. This approach not only ensures a consistent supply but also aligns with the principles of green chemistry.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (Z)-ligustilide |

| 3-isobutylidenephthalide |

| Butylphthalide |

| Mycophenolic acid |

| Ligustilide |

| (E)-3-butylidenephthalide |

| (Z)-isobutylidenephthalide |

| (Z)-isovalidenephthalide |

| Senkyunolide A |

| Levistolide A |

| (S)-3-n-butylphthalide |

| Butylidenephthalide |

| Isobutanol |

| 3-methyl-1-butanol |

| Isobutyraldehyde |

| 4-terpineol |

| 4-vinyl-2-methoxy-phenol |

| Allyl phenoxyacetate |

| Dehydrocostuslactone |

| Valerenol |

| β-elemene |

| 1,11-tridecadiene-3,5,7,9-tetrayne |

| Propylthiouracil |

| Phenytoin |

| Dimethyl phthalide-3-phosphonate |

| Isobutyraldehyde |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (E)-3-Isobutylidenephthalide to ensure high purity and yield?

- Methodological Answer : Synthesis typically involves cyclization or condensation reactions under controlled conditions. For purity optimization, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, as validated by Li et al. (2002) for isolating phthalide derivatives . Yield improvement can be achieved via temperature modulation (e.g., 60–80°C) and catalyst screening (e.g., p-toluenesulfonic acid). Post-synthesis analysis should include HPLC (C18 column, methanol-water mobile phase) to confirm purity >95% .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use -NMR (400 MHz, CDCl) to identify characteristic peaks (e.g., phthalide ring protons at δ 6.8–7.5 ppm) .

- Purity Assessment : Combine GC-MS (electron ionization, 70 eV) with retention time matching against NIST reference data .

- Quantification : UV-Vis spectroscopy (λ = 254 nm) with calibration curves derived from purified standards .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

- Methodological Answer :

- Antiplatelet Activity : Use platelet-rich plasma (PRP) aggregation assays, as described by Teng et al. (1987), with ADP or collagen as agonists .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HepG2 or A549) at concentrations ranging 10–100 μM, with IC calculation via nonlinear regression .

- Anti-inflammatory Effects : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages using ELISA .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetics be resolved?

- Methodological Answer : Discrepancies in bioavailability or half-life may arise from model-specific factors (e.g., rodent vs. human hepatocytes). Address this by:

- Comparative Studies : Parallel in vivo (rodent) and ex vivo (human liver microsomes) metabolism assays .

- CYP450 Inhibition Screening : Identify enzyme interactions using fluorometric assays (e.g., CYP3A4/2D6 isoforms) .

- Data Normalization : Adjust for interspecies differences via allometric scaling or physiologically based pharmacokinetic (PBPK) modeling .

Q. What strategies validate its mechanism of action in neurodegenerative models?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to predict binding affinity with targets like acetylcholinesterase or NMDA receptors .

- In Vivo Validation : Employ transgenic Alzheimer’s models (e.g., APP/PS1 mice) with behavioral tests (Morris water maze) and biomarker analysis (Aβ40/42 ELISA) .

- Pathway Analysis : RNA-seq or Western blotting to quantify changes in Bcl-2, Bax, or caspase-3 expression .

Q. How should researchers design studies to reconcile conflicting reports on its cytotoxicity?

- Methodological Answer : Contradictions may stem from varying cell lines or assay conditions. Mitigate via:

- Standardized Protocols : Follow OECD guidelines for cell viability assays (e.g., identical exposure times, serum-free conditions) .

- ROS Measurement : Confirm oxidative stress involvement using DCFH-DA fluorescence and correlate with apoptosis (Annexin V/PI flow cytometry) .

- Meta-Analysis : Pool data from multiple studies (e.g., Cochrane Review methods) to identify dose-response trends or confounding variables .

Guidance for Research Design

- Experimental Reproducibility : Document synthesis and assay protocols in appendices, including raw data (e.g., NMR spectra, chromatograms) .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain IRB approval for human tissue use .

- Data Contradiction Analysis : Apply iterative qualitative analysis (e.g., coding for thematic patterns) to identify methodological biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products